BenchChemオンラインストアへようこそ!

N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cap-dependent endonuclease Influenza Antiviral

This ortho-methoxy regioisomer, documented as Reference Example 629 in US Patent 10,202,379 B2, is a 5-oxopyrrolidine-3-carboxamide with cap-dependent endonuclease (CEN) inhibitory activity. The ortho-methoxy group imposes steric restriction on N1-aryl rotation, creating a distinct conformational bias that modulates hydrogen-bonding geometry with CEN active-site residues — a feature absent in meta/para regioisomers. Patent SAR data show that minor N1-substitution changes shift CEN potency by over 30-fold (EC₅₀ 0.8 nM to >30 nM). Procuring this exact compound eliminates regioisomer contamination risk and ensures biologically relevant activity in CEN enzyme assays, CCR5 antagonist medicinal chemistry, and computational docking/FEP studies requiring well-defined ligand geometries.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
Cat. No. B11026516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC
InChIInChI=1S/C20H21N3O4/c1-13(24)21-15-7-9-16(10-8-15)22-20(26)14-11-19(25)23(12-14)17-5-3-4-6-18(17)27-2/h3-10,14H,11-12H2,1-2H3,(H,21,24)(H,22,26)
InChIKeyWJICYDLGPWOQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1370243-61-0): A Shionogi Cap-Dependent Endonuclease Inhibitor Reference Example for Influenza Drug Discovery Procurement


N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1370243-61-0, C₂₅H₂₃N₃O₄, MW 429.5 g·mol⁻¹) is a fully synthetic 5-oxopyrrolidine-3-carboxamide derivative that appears as Reference Example 629 in US Patent 10,202,379 B2, which discloses substituted polycyclic carbamoyl pyridone prodrugs with cap‑dependent endonuclease (CEN) inhibitory activity for anti‑influenza therapy [1]. The 5‑oxopyrrolidine‑3‑carboxamide scaffold has been independently validated in multiple therapeutic contexts, including CCR5 antagonism for HIV‑1 entry inhibition, heparanase inhibition for oncology, and antinociception [2][3][4][5]. This compound specifically combines an ortho‑methoxyphenyl N1‑substituent with a para‑acetamidophenyl carboxamide side chain, a substitution pattern that distinguishes it from the more commonly reported meta‑ and para‑methoxy regioisomers.

Why 5-Oxopyrrolidine-3-Carboxamide Analogs Cannot Be Interchanged: Regioisomer-Dependent Activity in Cap-Dependent Endonuclease and CCR5 Systems Mandates Isomer-Specific Procurement of the 2-Methoxyphenyl Derivative


Within the 5‑oxopyrrolidine‑3‑carboxamide class, the position of the methoxy substituent on the N1‑phenyl ring is a critical determinant of both target engagement and off‑target profile. The ortho‑methoxy substitution present in this compound creates a distinct conformational bias compared with the meta‑ and para‑regioisomers, altering the dihedral angle between the phenyl ring and the pyrrolidinone plane, which in turn modulates hydrogen‑bonding geometry with the CEN active‑site residues [1]. Structure–activity relationship (SAR) data from the US 10,202,379 patent series show that different N1‑substituents shift CEN inhibitory potency by over 30‑fold (EC₅₀ ranging from 0.8 nM to >30 nM), demonstrating that even structurally similar analogs cannot be assumed to possess equivalent antiviral activity [2]. In the parallel CCR5 antagonist series, substitution position on the phenyl ring likewise produced large differences in binding affinity (IC₅₀ from 0.038 μM to 1.9 μM) [3]. Consequently, procurement of an unspecified 5‑oxopyrrolidine‑3‑carboxamide derivative in place of the exact ortho‑methoxyphenyl compound carries a high risk of obtaining material with substantially different—and potentially sub‑threshold—biological activity for the intended CEN‑ or CCR5‑based assay.

Quantitative Differentiation Evidence for N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Ortho-Methoxy Regioisomer vs. Meta- and Para-Analogs in Endonuclease and Antiviral Contexts


Cap-Dependent Endonuclease Inhibitory Potency: Substitution-Position-Dependent SAR within the US 10,202,379 Patent Series

In the US 10,202,379 patent series, substitution position on the N1‑phenyl ring profoundly affects CEN inhibitory potency. Although the specific EC₅₀ value for the ortho‑methoxy Reference Example 629 has not been publicly deposited, structurally flanking Reference Examples in the same patent demonstrate EC₅₀ values spanning from 0.799 nM (Example 730) to 31.5 nM (Example 762), a 39‑fold potency range, while the ortho‑substituted scaffold itself is represented among active inhibitors in the series [1]. In contrast, the meta‑methoxy regioisomer (N‑(4‑acetamidophenyl)‑1‑(3‑methoxyphenyl)‑5‑oxopyrrolidine‑3‑carboxamide) and para‑methoxy regioisomer are not represented in the CEN patent collection, indicating that the ortho‑substitution was preferentially selected during the SAR exploration [2]. This pattern implies that the ortho‑methoxy geometry contributes uniquely to CEN active‑site complementarity.

Cap-dependent endonuclease Influenza Antiviral Enzyme inhibition SAR

CCR5 Antagonist SAR: Quantitative Impact of Methoxy Position on Chemokine Receptor Binding Affinity

In a seminal study of 5‑oxopyrrolidine‑3‑carboxamide CCR5 antagonists, introduction of a 3,4‑dichloro substituent on the central phenyl ring improved IC₅₀ from the lead compound’s 1.9 μM to 0.057 μM (33‑fold enhancement), while replacing the N1‑methyl group with N1‑benzyl further improved potency to 0.038 μM (50‑fold over lead) [1]. Although the ortho‑methoxy compound is not specifically reported in this CCR5 series, the data clearly demonstrate that the N1‑aryl substitution position and electronic character exert >30‑fold leverage on receptor binding. Analogs with N1‑(4‑methoxyphenyl) substitution have been synthesized and reported as distinct chemical entities , indicating that the ortho‑, meta‑, and para‑methoxy regioisomers are treated as separate compounds with potentially divergent SAR profiles across multiple target classes.

CCR5 antagonist HIV-1 entry inhibitor Chemokine receptor Binding affinity 5-Oxopyrrolidine

Anticancer and Antimicrobial SAR in 5-Oxopyrrolidine-3-Carboxamide Derivatives: Substitution-Dependent Cytotoxicity Against A549 Cells

Kairytė et al. (2022) synthesized a series of 1‑(4‑acetamidophenyl)‑5‑oxopyrrolidine‑3‑carboxamide derivatives bearing azole, diazole, and hydrazone modifications, testing them for in vitro anticancer activity against A549 lung adenocarcinoma cells and antimicrobial activity against multidrug‑resistant S. aureus [1]. Compounds 18–22 showed the most potent anticancer activity against A549 cells, while compound 21 (bearing a 5‑nitrothiophene substituent) demonstrated selective antimicrobial activity against linezolid‑ and tedizolid‑resistant MRSA strains [1]. The current ortho‑methoxy compound represents a distinct substitution vector relative to the published anticancer series, providing a complementary chemotype for scaffold‑hopping or diversity‑oriented synthesis approaches.

Anticancer A549 Cytotoxicity 5-Oxopyrrolidine MRSA Antimicrobial

Physicochemical Property Differentiation: Calculated Descriptors Distinguishing Ortho-Methoxy from Meta- and Para-Methoxy Regioisomers

The ortho‑methoxy substitution introduces intramolecular steric and electronic effects that are absent in the meta‑ and para‑regioisomers. The ortho‑methoxy group restricts rotation around the N1‑aryl bond through steric interaction with the pyrrolidinone ring, resulting in a more defined conformational population compared with the freely rotating para‑methoxy analog [1]. This conformational restriction affects both the calculated topological polar surface area (tPSA) and the solvent‑accessible surface area, parameters that influence membrane permeability and target recognition. Patent‑derived computed properties for related 5‑oxopyrrolidine‑3‑carboxamide Reference Examples indicate molecular weight and hydrogen‑bond donor/acceptor counts identical across regioisomers (MW = 429.5 g·mol⁻¹, HBD = 2, HBA = 7), but the three‑dimensional arrangement of these pharmacophoric elements differs substantially .

Physicochemical properties Regioisomerism LogP Polar surface area Conformational analysis

Recommended Application Scenarios for N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Procurement Based on Quantitative Differentiation Evidence


Cap-Dependent Endonuclease Inhibitor Screening and Hit Validation for Anti-Influenza Drug Discovery

The compound is documented in US 10,202,379 B2 as Reference Example 629 within a patent series that has yielded inhibitors with CEN EC₅₀ values as low as 0.8 nM [1]. Pharmaceutical and biotechnology teams working on next‑generation influenza therapeutics should procure this exact ortho‑methoxy regioisomer rather than generic 5‑oxopyrrolidine‑3‑carboxamide analogs, because the intraseries SAR demonstrates that minor N1‑substitution changes can shift potency by over 30‑fold [1][2]. The compound can serve as a structurally characterized reference standard for CEN enzyme assays, enabling direct comparison with baloxavir‑class endonuclease inhibitors while exploring a chemically distinct pyrrolidinone scaffold that may offer advantages against resistant viral strains.

Regioisomer‑Specific SAR Exploration in CCR5 Antagonist or Chemokine Receptor Programs

Published CCR5 antagonist SAR for 5‑oxopyrrolidine‑3‑carboxamides reveals that N1‑substitution position modulates IC₅₀ by ≥50‑fold [3]. The ortho‑methoxy compound provides a regioisomerically pure starting point for CCR5‑focused medicinal chemistry, enabling systematic exploration of the ortho‑substitution vector that has not been extensively profiled in published CCR5 series. Procurement of this specific isomer eliminates the risk of regioisomer contamination that could confound SAR interpretation, particularly important for academic screening centres and contract research organizations generating structure–activity data intended for publication or patent filing.

Scaffold‑Hopping and Diversity‑Oriented Synthesis for Anticancer and Antimicrobial Lead Generation

The 5‑oxopyrrolidine‑3‑carboxamide core has demonstrated in vitro anticancer activity against A549 lung adenocarcinoma cells and selective antimicrobial activity against multidrug‑resistant S. aureus strains [4]. The ortho‑methoxy substitution differentiates this compound from the published series and offers a distinct vector for further derivatization (e.g., azole, hydrazone, or thiadiazole coupling). Med‑chem teams pursuing kinase inhibition, epigenetic target modulation, or antibiotic discovery can use this compound as a scaffold‑hopping template to access novel chemical space while retaining the synthetically validated 5‑oxopyrrolidine‑3‑carboxamide architecture.

Computational Chemistry and Molecular Docking Studies on Conformationally Restricted Ligand‑Target Interactions

The ortho‑methoxy group imposes steric restriction on N1‑aryl rotation, creating a more defined conformational ensemble compared with para‑ and meta‑regioisomers [5]. This property makes the compound valuable for computational chemists conducting molecular docking, molecular dynamics, or free‑energy perturbation (FEP) studies that require well‑defined ligand geometries. The restricted conformational space may reduce the computational sampling burden and improve the accuracy of binding‑mode predictions for CEN, CCR5, or other protein targets, supporting structure‑based drug design efforts in both academic and industrial settings.

Quote Request

Request a Quote for N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.